Pyridine-2,3,5,6-tetraamine trihydrochloride
Overview
Description
Pyridine-2,3,5,6-tetraamine trihydrochloride is a chemical compound with the molecular formula C5H10ClN5. It is a derivative of pyridine, characterized by the presence of four amino groups attached to the 2, 3, 5, and 6 positions of the pyridine ring, and three hydrochloride groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine-2,3,5,6-tetraamine trihydrochloride typically involves the nitration of pyridine, followed by reduction and amination steps. The nitration process introduces nitro groups into the pyridine ring, which are subsequently reduced to amino groups. The final product is obtained by treating the tetraamine with hydrochloric acid to form the trihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyridine-2,3,5,6-tetraamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which have applications in different fields such as pharmaceuticals and agrochemicals .
Scientific Research Applications
Pyridine-2,3,5,6-tetraamine trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyridine-2,3,5,6-tetraamine trihydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The compound can also participate in redox reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyridine-2,3,5,6-tetraamine trihydrochloride include:
- Pyridine-2,3,5-triamine
- Pyridine-2,3,6-triamine
- Pyridine-2,4,6-triamine
Uniqueness
This compound is unique due to the presence of four amino groups, which provide multiple sites for chemical reactions and interactions. This makes it a versatile compound with a wide range of applications in different fields .
Properties
IUPAC Name |
pyridine-2,3,5,6-tetramine;trihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5.3ClH/c6-2-1-3(7)5(9)10-4(2)8;;;/h1H,6-7H2,(H4,8,9,10);3*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYBZLOUPUEYEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1N)N)N)N.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl3N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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